molecular formula C20H15N3O5S2 B2903775 (Z)-methyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865197-58-6

(Z)-methyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2903775
CAS No.: 865197-58-6
M. Wt: 441.48
InChI Key: QMOBPCPATXZVJN-XDOYNYLZSA-N
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Description

Benzo[d]thiazole derivatives are a class of compounds that have gained significant attention due to their broad spectrum of important bioactivities . They are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .


Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives has been reported in several studies. For instance, a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds has been described . Another study reported an efficient procedure for the synthesis of diverse benzo[d]thiazole derivatives via metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols .


Chemical Reactions Analysis

In terms of chemical reactions, a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds has been reported . Another study reported an iron-catalyzed coupling of 2-aminobenzothiazole, aldehydes with nitroalkane in air .

Mechanism of Action

The mechanism of action of benzo[d]thiazole derivatives can vary depending on the specific compound and its intended use. For example, some benzo[d]thiazole derivatives have been found to inhibit certain isoforms of human carbonic anhydrase, a key enzyme associated with the brain .

Properties

IUPAC Name

methyl 2-(1,3-benzothiazole-6-carbonylimino)-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S2/c1-27-17(24)9-23-14-6-4-12(19(26)28-2)8-16(14)30-20(23)22-18(25)11-3-5-13-15(7-11)29-10-21-13/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOBPCPATXZVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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